N-Boc-12-aminoDodecanoicAcidMethylEster
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Overview
Description
N-Boc-12-aminoDodecanoicAcidMethylEster is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a dodecanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-12-aminoDodecanoicAcidMethylEster typically involves the esterification of 12-aminododecanoic acid with methanol in the presence of an acid catalyst, followed by the protection of the amino group with tert-butoxycarbonyl chloride. The reaction conditions often include:
Esterification: The reaction is carried out in methanol with an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 12-aminododecanoic acid are esterified with methanol in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
N-Boc-12-aminoDodecanoicAcidMethylEster undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 12-((tert-butoxycarbonyl)amino)dodecanoic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Hydrolysis: 12-((tert-butoxycarbonyl)amino)dodecanoic acid.
Deprotection: 12-aminododecanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Boc-12-aminoDodecanoicAcidMethylEster has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-12-aminoDodecanoicAcidMethylEster involves its ability to undergo hydrolysis and deprotection reactions, which release the active amino group. This amino group can then participate in various biochemical pathways and reactions, making the compound useful in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a different carbon chain length and functional groups.
Methyl 2-((tert-butoxycarbonyl)amino)acrylate: Contains a similar Boc-protected amino group but with an acrylate ester.
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Another Boc-protected amino ester with a shorter carbon chain.
Uniqueness
N-Boc-12-aminoDodecanoicAcidMethylEster is unique due to its long dodecanoic acid chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of long-chain peptides and other complex molecules .
Properties
IUPAC Name |
methyl 12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-18(2,3)23-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16(20)22-4/h5-15H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUSDQFFZRSQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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